

Application Notes and Protocols for In Vivo Administration of MS8709 in Mice

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Compound of Interest

Compound Name: MS8709

Cat. No.: B12372392

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosage of **MS8709** in mice, based on available preclinical data. **MS8709** is a first-in-class proteolysis targeting chimera (PROTAC) designed to degrade G9a and G9a-like protein (GLP), histone methyltransferases implicated in various cancers.^{[1][2][3][4]}

Mechanism of Action

MS8709 functions as a G9a/GLP degrader by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[2][5][6]} This PROTAC consists of a ligand that binds to G9a/GLP and another ligand that binds to VHL, linked together. This proximity induces the polyubiquitination of G9a and GLP, marking them for degradation by the proteasome.^{[1][2][6]} This degradation eliminates both the catalytic and non-catalytic functions of G9a/GLP, offering a potential therapeutic advantage over traditional inhibitors.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **MS8709** from in vitro and in vivo studies in mice.

Table 1: In Vitro Potency and Selectivity

Parameter	Cell Line	Value	Reference
G9a Degradation (DC50)	22Rv1 (Prostate Cancer)	274 nM	[1]
GLP Degradation (DC50)	22Rv1 (Prostate Cancer)	260 nM	[1]
Growth Inhibition (GI50)	22Rv1 (Prostate Cancer)	4.1 μ M	[1]
Growth Inhibition (GI50)	K562 (Leukemia)	2 μ M	[1]
Growth Inhibition (GI50)	H1299 (Lung Cancer)	5 μ M	[1]

Table 2: Murine Pharmacokinetic Profile

Parameter	Value	Conditions	Reference
Animal Model	C57BL/6 Mice	-	[2]
Dosage	50 mg/kg	Single Intraperitoneal (IP) Injection	[1][2][6]
Maximum Plasma Concentration (Cmax)	27 \pm 0.6 μ M	0.5 hours post-injection	[2][6][7]
Plasma Concentration	> 5 μ M	Maintained for up to 8 hours	[1][2][6][7]

Experimental Protocols

Preparation of MS8709 Formulation for In Vivo Administration

This protocol describes the preparation of a vehicle formulation suitable for intraperitoneal (IP) injection in mice.

Materials:

- **MS8709** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- Sterile filter (0.22 μ m)

Procedure:

- Prepare the vehicle solution by combining the following in the specified volumetric ratios:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- To prepare the dosing solution, first create a clear stock solution of **MS8709** in DMSO.
- Sequentially add the other co-solvents (PEG300, Tween-80, and Saline) to the DMSO stock solution to reach the final desired concentration and vehicle composition.
- Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[5]
- It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.^[5]
- Sterile filter the final formulation using a 0.22 μ m filter before administration.

In Vivo Administration of MS8709 in Mice

This protocol outlines the intraperitoneal administration of **MS8709** to mice for pharmacokinetic studies.

Materials:

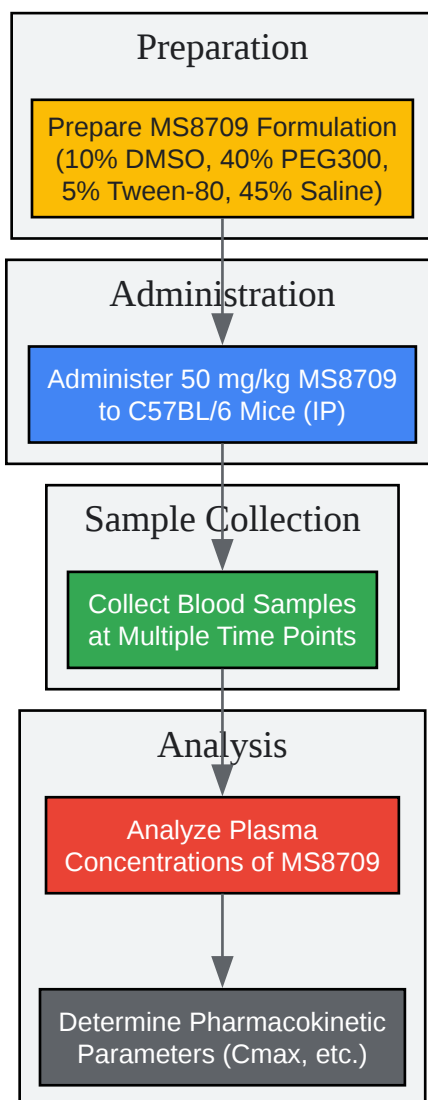
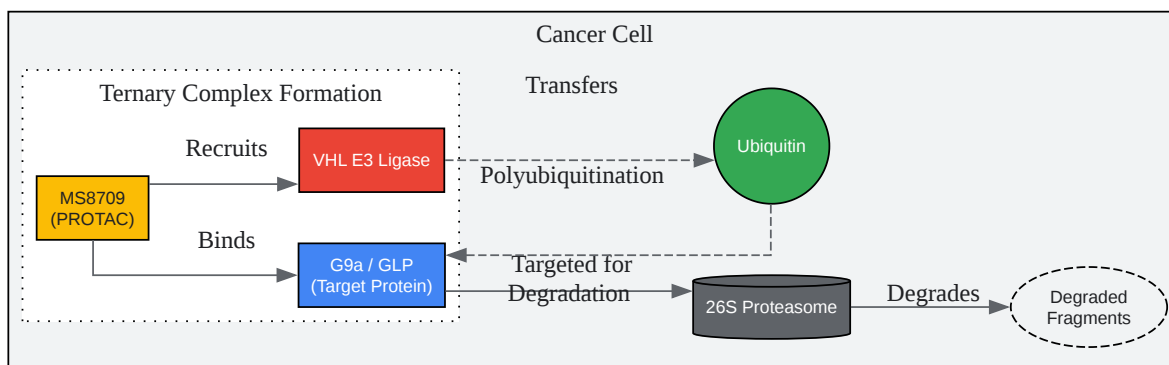
- C57BL/6 mice
- Prepared **MS8709** dosing solution (50 mg/kg)
- Sterile syringes and needles (e.g., 27-gauge)
- Appropriate animal handling and restraint equipment

Procedure:

- Acclimate C57BL/6 mice to the facility for at least one week before the experiment, in compliance with Institutional Animal Care and Use Committee (IACUC) guidelines.[\[2\]](#)[\[6\]](#)
- Calculate the required volume of the 50 mg/kg **MS8709** dosing solution for each mouse based on its body weight.
- Administer the calculated volume of the **MS8709** solution via a single intraperitoneal (IP) injection.
- Monitor the animals for any adverse reactions or clinical signs of toxicity post-administration. [\[2\]](#)[\[7\]](#)
- For pharmacokinetic analysis, collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8 hours) post-injection to determine plasma concentrations of **MS8709**.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Visualizations

MS8709 Mechanism of Action



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